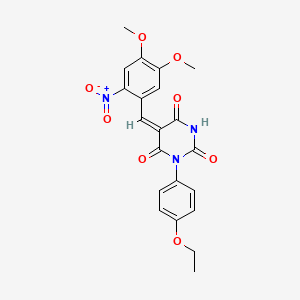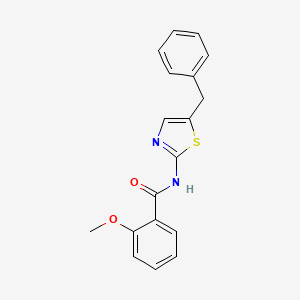![molecular formula C18H27NO5 B4960119 1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate, commonly known as IPP, is a chemical compound that has been used in scientific research for various purposes. IPP is a white crystalline powder that is soluble in water and has a molecular weight of 325.4 g/mol. This compound has been studied for its potential in treating various medical conditions, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of IPP is not fully understood, but it is believed to act through multiple pathways. IPP has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. IPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cellular differentiation.
Biochemical and Physiological Effects
IPP has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. IPP has also been shown to increase the expression of genes involved in cellular defense against oxidative stress and to decrease the expression of genes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using IPP in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential treatment for neurological disorders. Another advantage is its ability to inhibit the activity of HDACs, which makes it a potential treatment for cancer. One limitation of using IPP in lab experiments is its low solubility in certain solvents, which can make it difficult to work with.
Future Directions
There are several future directions for research on IPP, including:
1. Further studies on the mechanism of action of IPP, particularly its effects on the Nrf2-ARE pathway and HDAC inhibition.
2. Studies on the potential of IPP as a treatment for other medical conditions, such as cardiovascular disease and diabetes.
3. Development of new synthesis methods for IPP that are more efficient and cost-effective.
4. Studies on the pharmacokinetics and pharmacodynamics of IPP in vivo, including its absorption, distribution, metabolism, and excretion.
5. Development of new formulations of IPP that improve its solubility and bioavailability.
In conclusion, IPP is a chemical compound that has been studied for its potential in treating various medical conditions, including neurological disorders and cancer. IPP has neuroprotective and anticancer properties and acts through multiple pathways, including the Nrf2-ARE pathway and HDAC inhibition. While there are limitations to using IPP in lab experiments, there are also several future directions for research on this compound.
Synthesis Methods
IPP can be synthesized through a multistep process that involves the reaction of 2-isopropylphenol with propylene oxide to form 1-(2-isopropylphenoxy)propan-2-ol. This intermediate is then reacted with pyrrolidine to form 1-[3-(2-isopropylphenoxy)propyl]pyrrolidine. Finally, the pyrrolidine compound is reacted with oxalic acid to form IPP oxalate.
Scientific Research Applications
IPP has been used in scientific research for various purposes, including as a potential treatment for neurological disorders and cancer. Studies have shown that IPP has neuroprotective properties and may be effective in treating conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. IPP has also been studied for its potential in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
oxalic acid;1-[3-(2-propan-2-ylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-14(2)15-8-3-4-9-16(15)18-13-7-12-17-10-5-6-11-17;3-1(4)2(5)6/h3-4,8-9,14H,5-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHSOFIWDDKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Isopropylphenoxy)propyl]pyrrolidine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)

![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)
![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)
![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)